molecular formula C10H7N3S2 B2757548 5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione CAS No. 26542-65-4

5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione

Cat. No.: B2757548
CAS No.: 26542-65-4
M. Wt: 233.31
InChI Key: JBOIAPARIKXTEG-UHFFFAOYSA-N
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Description

5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of a broader class of thiazole and triazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require moderate temperatures and can be carried out in various solvents, including ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl ring, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione stands out due to its unique fused ring structure, which combines the properties of both thiazole and triazole rings. This structural feature enhances its stability and allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S2/c14-9-11-12-10-13(9)8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOIAPARIKXTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NNC(=S)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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